

CAS number and molecular structure of 2-(2-Oxocyclohexyl)acetyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Oxocyclohexyl)acetyl chloride

Cat. No.: B3130317

[Get Quote](#)

An In-depth Technical Guide to 2-(2-Oxocyclohexyl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

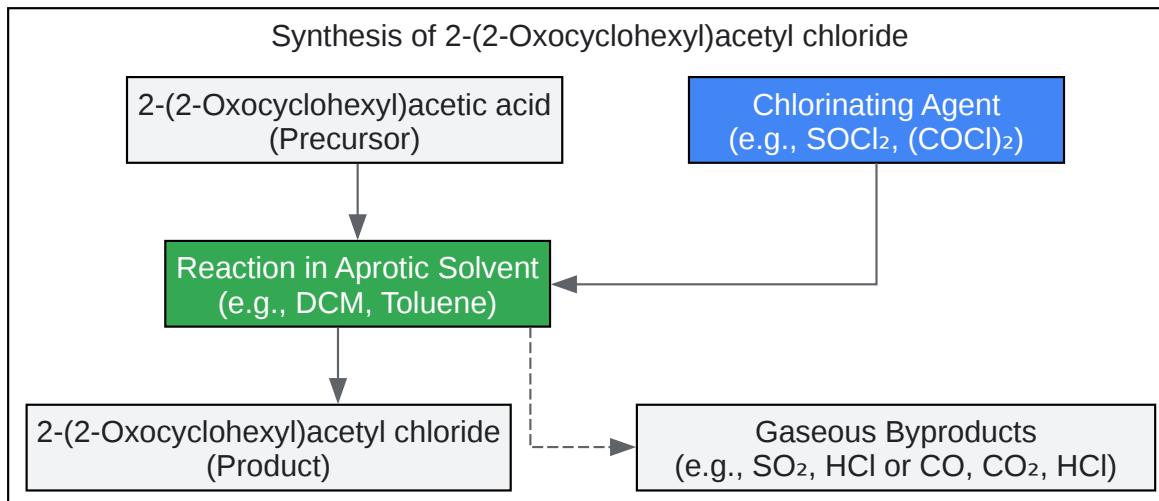
This technical guide provides a comprehensive overview of **2-(2-Oxocyclohexyl)acetyl chloride**, a bifunctional molecule with potential applications in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound, this document presents predicted properties and representative experimental protocols based on established chemical principles and data from analogous structures.

Molecular Identity and Properties

2-(2-Oxocyclohexyl)acetyl chloride is a derivative of cyclohexane containing both a ketone and a highly reactive acyl chloride functional group. These features make it a versatile building block for introducing the 2-oxocyclohexylacetyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of 2-(2-Oxocyclohexyl)acetyl chloride

Property	Value	Source
CAS Number	342402-77-1	[1]
Molecular Formula	C ₈ H ₁₁ ClO ₂	[2]
Molecular Weight	174.62 g/mol	[2]
Predicted Density	1.171 ± 0.06 g/cm ³	[2]
Predicted Boiling Point	264.7 ± 13.0 °C	[2]
Appearance	Colorless to yellow liquid (predicted)	General knowledge
Solubility	Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether).	General knowledge


Molecular Structure:

Synthesis

While specific literature on the synthesis of **2-(2-Oxocyclohexyl)acetyl chloride** is scarce, a common and effective method for its preparation would be the treatment of its corresponding carboxylic acid, 2-(2-oxocyclohexyl)acetic acid, with a chlorinating agent.

Proposed Synthesis Workflow

The logical synthetic pathway involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-(2-Oxocyclohexyl)acetyl chloride**.

Experimental Protocol: Conversion of 2-(2-Oxocyclohexyl)acetic acid to 2-(2-Oxocyclohexyl)acetyl chloride

This protocol is a representative procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[3][4]

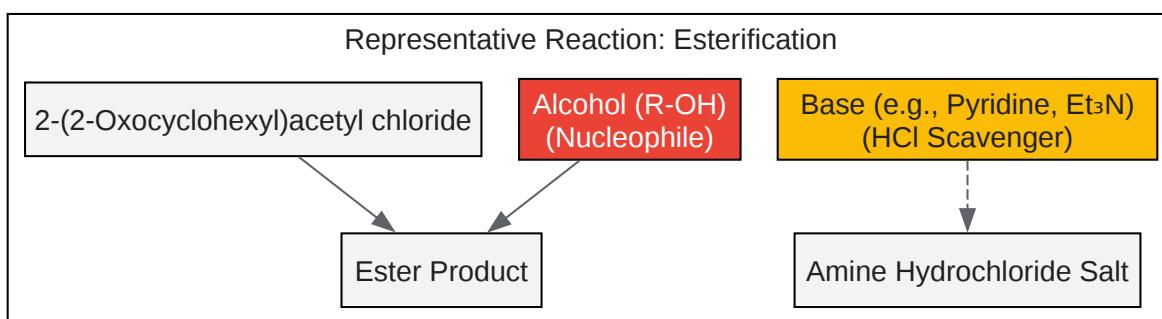
Materials:

- 2-(2-oxocyclohexyl)acetic acid (1 equivalent)
- Thionyl chloride (SOCl_2) (1.5 - 2.0 equivalents)[3]
- Anhydrous dichloromethane (DCM) or toluene
- A catalytic amount of N,N-dimethylformamide (DMF) (optional)

- Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-oxocyclohexyl)acetic acid in anhydrous DCM.
- Addition of Reagent: To the stirred solution, add thionyl chloride dropwise at room temperature. If desired, a catalytic amount of DMF can be added to facilitate the reaction.
- Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.
[5]
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive and toxic vapors.
- Purification: The crude **2-(2-Oxocyclohexyl)acetyl chloride** can be purified by vacuum distillation to yield the final product.


Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl and SO₂).[3] Thionyl chloride is also highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Potential Applications

The reactivity of **2-(2-Oxocyclohexyl)acetyl chloride** is dominated by the electrophilic nature of the acyl chloride carbon. It is a potent acylating agent and will readily undergo nucleophilic acyl substitution with a variety of nucleophiles.[6][7]

Representative Reaction: Esterification

A common reaction of acyl chlorides is their reaction with alcohols to form esters. This reaction is typically fast and irreversible, providing high yields.[8]

[Click to download full resolution via product page](#)

Caption: General reaction pathway for the esterification of **2-(2-Oxocyclohexyl)acetyl chloride**.

Other Key Reactions

- Amide Formation: Reacts readily with primary and secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many biologically active molecules.[9]
- Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl_3) to form aryl ketones.
- Hydrolysis: Reacts vigorously with water to hydrolyze back to the parent carboxylic acid, 2-(2-oxocyclohexyl)acetic acid.[7]

Spectroscopic Data (Predicted)

No specific spectroscopic data for **2-(2-Oxocyclohexyl)acetyl chloride** is readily available. The following table presents predicted characteristic spectroscopic features based on the functional groups present.

Table 2: Predicted Spectroscopic Data for **2-(2-Oxocyclohexyl)acetyl chloride**

Technique	Predicted Chemical Shift / Frequency	Assignment
^1H NMR	δ 2.5 - 3.5 ppm	Protons alpha to the carbonyl groups
δ 1.2 - 2.2 ppm	Cyclohexane ring protons	
^{13}C NMR	δ ~190 - 210 ppm	Ketone carbonyl carbon
δ ~170 ppm	Acyl chloride carbonyl carbon	
IR Spectroscopy	\sim 1800 cm^{-1}	C=O stretch (acyl chloride)
\sim 1715 cm^{-1}	C=O stretch (ketone)	

In conclusion, **2-(2-Oxocyclohexyl)acetyl chloride** is a reactive and potentially valuable synthetic intermediate. While specific experimental data is limited, its chemical behavior can be reliably predicted based on the well-established chemistry of its constituent functional groups. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to begin working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 2-(1-Chlorocyclohexyl)acetyl chloride | C₈H₁₂Cl₂O | CID 56999264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl chloride - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [CAS number and molecular structure of 2-(2-Oxocyclohexyl)acetyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3130317#cas-number-and-molecular-structure-of-2-2-oxocyclohexyl-acetyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com